

4-Pentylaniline: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Pentylaniline**

Cat. No.: **B1581728**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for **4-Pentylaniline**, tailored for professionals in research and drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual aids to clarify complex information.

Section 1: Chemical and Physical Properties

4-Pentylaniline, also known as 4-n-amyylaniline, is an aromatic amine with the chemical formula C₁₁H₁₇N. It is essential to understand its physical and chemical properties for safe handling and storage in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ N	
Molecular Weight	163.26 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	-
Boiling Point	130 °C	
Melting Point	Not available	-
Flash Point	>110 °C (>230 °F)	
Density	0.937 g/cm ³	[3]
Vapor Pressure	Not available	[3]
Solubility in Water	Sparingly soluble	
n-octanol/water partition coefficient (Log K _{ow})	Not available	[3]

Section 2: Toxicological Data

The toxicological profile of **4-Pentylaniline** is crucial for assessing its potential hazards. While specific lethal dose values (LD₅₀/LC₅₀) are not readily available in the public domain, the substance is classified under the Globally Harmonized System (GHS) for its acute toxicity.

Endpoint	Result	Classification	Source
Acute Oral Toxicity	Data not available	Category 4 (Harmful if swallowed)	[1]
Acute Dermal Toxicity	Data not available	Category 4 (Harmful in contact with skin)	[1]
Acute Inhalation Toxicity	Data not available	Category 4 (Harmful if inhaled)	[1]
Skin Corrosion/Irritation	Causes skin irritation	Category 2	[1] [2] [3]
Serious Eye Damage/Irritation	Causes serious eye irritation	Category 2	[1] [2] [3]
Respiratory or Skin Sensitization	Data not available	-	[3]
Germ Cell Mutagenicity	Data not available	-	[3]
Carcinogenicity	Data not available	-	[3]
Reproductive Toxicity	Data not available	-	[3]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	Category 3	[1] [2]
Specific Target Organ Toxicity (Repeated Exposure)	Data not available	-	[3]
Aspiration Hazard	Data not available	-	[3]

Section 3: Hazard Identification and Safety Precautions

4-Pentylaniline is classified as a hazardous substance. Appropriate handling and safety measures are necessary to minimize exposure and ensure a safe working environment.

GHS Hazard Statements:

- H302: Harmful if swallowed.[4]
- H312: Harmful in contact with skin.[4]
- H315: Causes skin irritation.[2][4]
- H319: Causes serious eye irritation.[2][4]
- H332: Harmful if inhaled.[4]
- H335: May cause respiratory irritation.[2]

Precautionary Statements:

- Prevention: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3]
- Response:
 - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
 - If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Section 4: Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of chemicals like **4-Pentylaniline**.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Principle: A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to obtain a statistically significant result.

Procedure:

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.
- Dose Administration: The substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.
- Sequential Dosing:
 - A starting dose is selected based on available information, typically from a range of 1.75, 5.5, 17.5, 55, 175, 550, 1750, or 2000 mg/kg.
 - If an animal survives, the dose for the next animal is increased by a factor of 3.2.
 - If an animal dies, the dose for the next animal is decreased by a factor of 3.2.
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test.

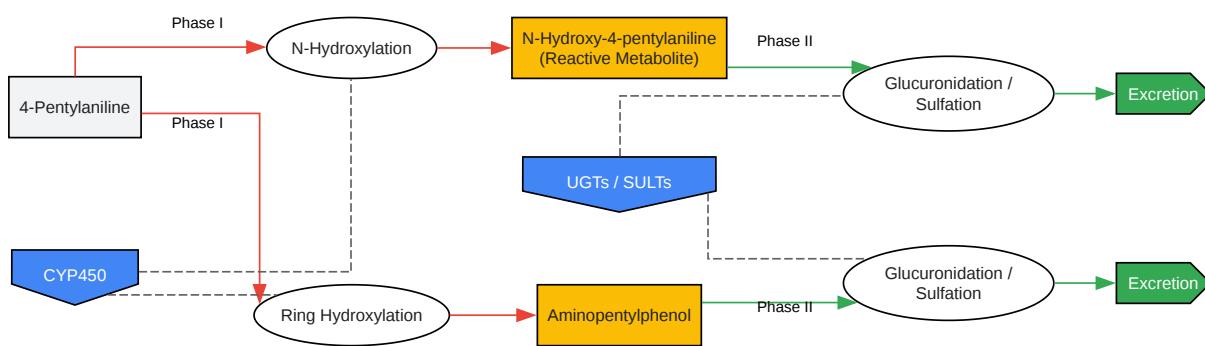
Procedure:

- Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
- Preparation: The fur on the animal's back is clipped 24 hours before the test.
- Dose Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure period is typically 4 hours.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. If corrosive effects are observed, the test is terminated.
- Confirmatory Test: If no corrosive effects are seen, the irritant or negative response is confirmed in up to two additional animals.
- Scoring: Skin reactions are graded according to a standardized scoring system.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is applied to one eye of an animal, with the other eye serving as a control. The potential for severe damage is assessed in a stepwise manner.

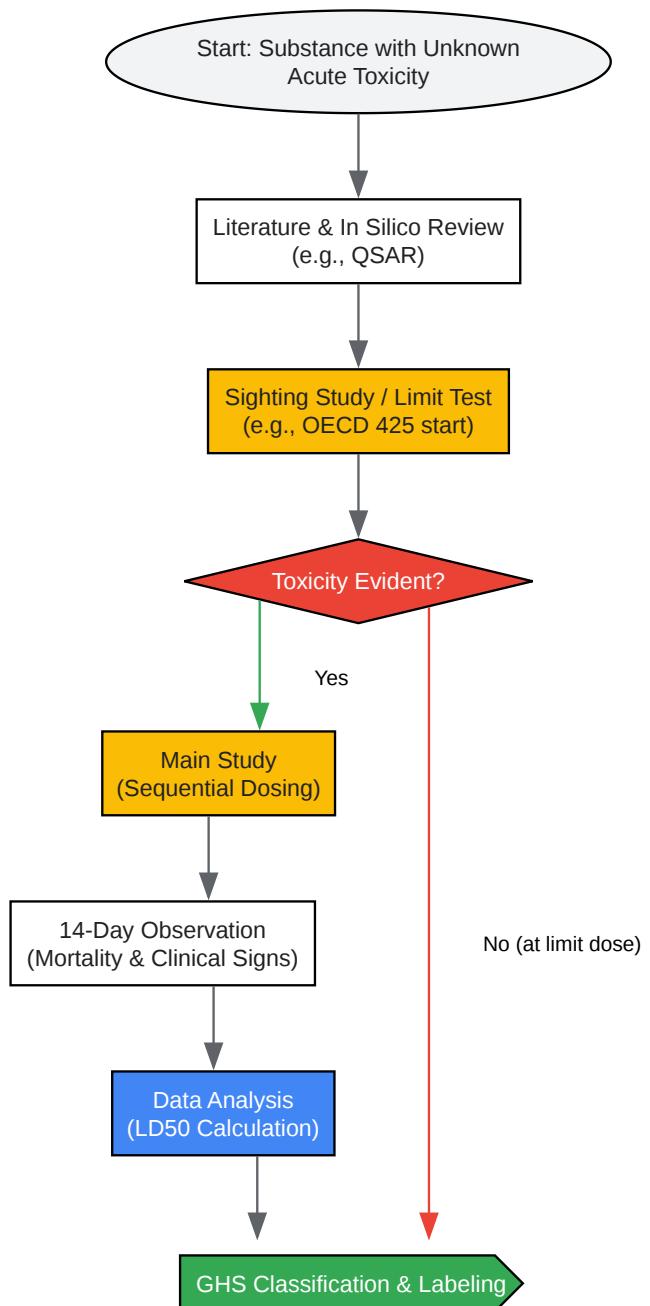

Procedure:

- Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

- Dose Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.
- Observation: The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.
- Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.
- Scoring: Ocular lesions are scored using a standardized system.

Section 5: Metabolic Pathway

While a specific metabolic pathway for **4-Pentylaniline** is not extensively documented, the metabolism of anilines and other aromatic amines is generally well-understood. The primary route of metabolism involves oxidation by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions.

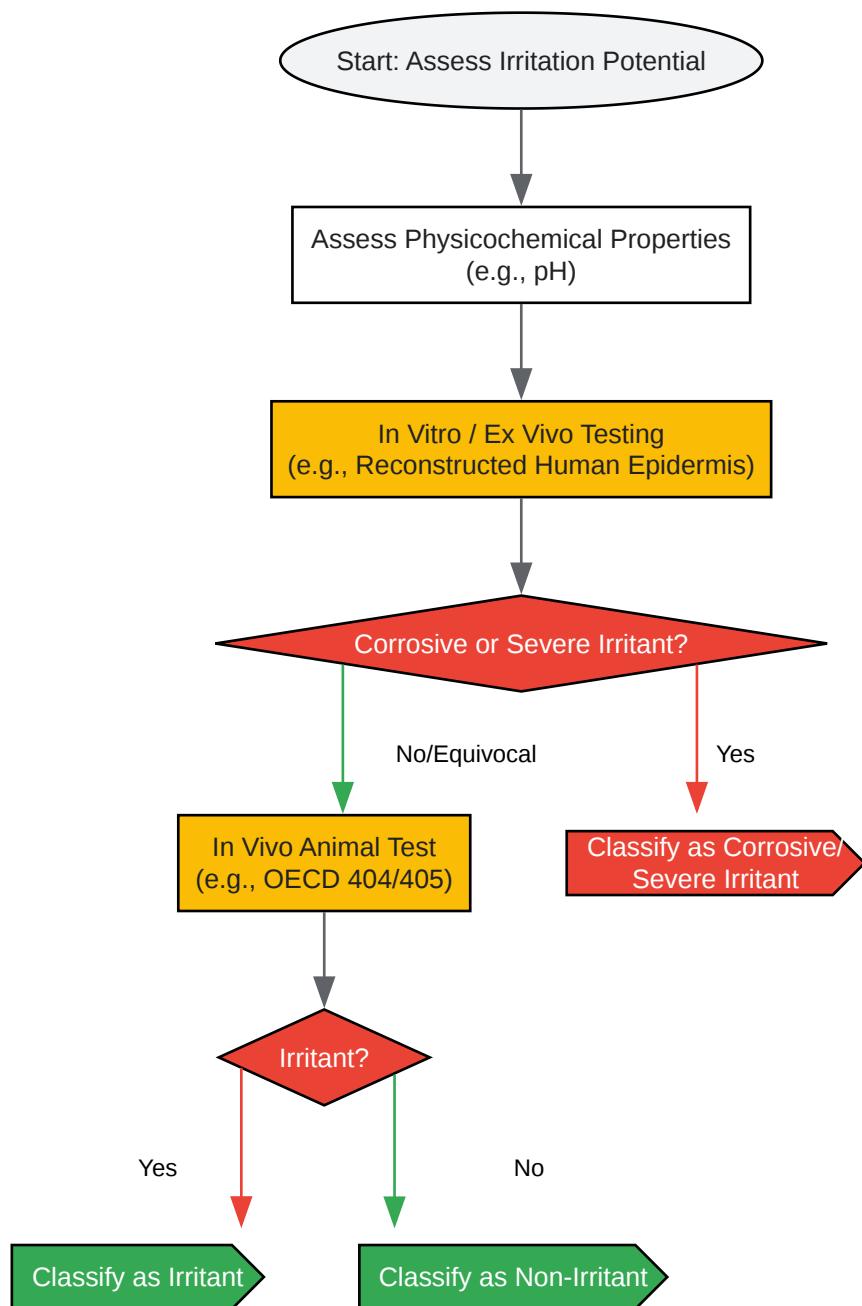

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway of alkylanilines.

This diagram illustrates the two primary metabolic pathways for alkylanilines: N-hydroxylation and ring hydroxylation, both mediated by Cytochrome P450 enzymes (Phase I metabolism). The resulting metabolites can then undergo Phase II conjugation reactions (glucuronidation or sulfation) to facilitate their excretion. The N-hydroxylated metabolite is often a reactive intermediate that can contribute to toxicity.

Section 6: Experimental Workflows

In Vivo Acute Toxicity Testing Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo acute toxicity assessment.

This workflow outlines the sequential process for determining the acute toxicity of a chemical. It begins with a thorough review of existing data, followed by a limited initial study to determine an appropriate dose range. Based on the outcome, a more detailed main study may be conducted, leading to data analysis and classification according to GHS.

In Vitro to In Vivo Irritation Testing Logic

[Click to download full resolution via product page](#)

Caption: Tiered testing strategy for skin/eye irritation.

This diagram illustrates a modern, tiered approach to irritation testing that prioritizes non-animal methods. In vivo testing is only considered if in vitro results are not conclusive, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Pentylaniline: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581728#health-and-safety-data-for-4-pentylaniline\]](https://www.benchchem.com/product/b1581728#health-and-safety-data-for-4-pentylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com